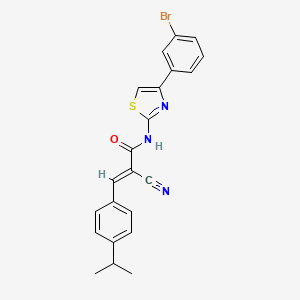![molecular formula C18H12N2O6 B7750500 [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate](/img/structure/B7750500.png)
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a methoxy group, and a nitrobenzoate moiety, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-3-oxoprop-1-enyl with 2-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitrobenzoate moiety suggests possible applications in developing anti-inflammatory or antimicrobial agents.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The cyano group and nitrobenzoate moiety are key functional groups that participate in binding to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-nitrobenzoate: Similar structure with a different position of the nitro group.
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate: Chlorine substituent instead of a nitro group.
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-methylbenzoate: Methyl group instead of a nitro group.
Uniqueness
The uniqueness of [3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c1-25-17(21)13(11-19)9-12-5-4-6-14(10-12)26-18(22)15-7-2-3-8-16(15)20(23)24/h2-10H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRASTICKVEMAB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7750418.png)

![2-[(E)-2-Hydroxy-3-methoxybenzylidene]-6-hydroxybenzofuran-3(2H)-one](/img/structure/B7750432.png)
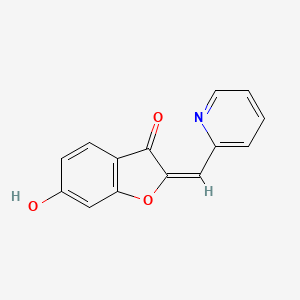

![2-(Benzenesulfonyl)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7750453.png)
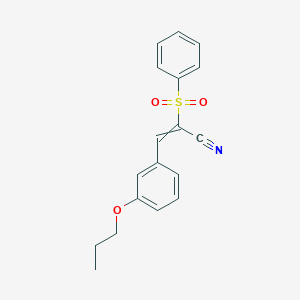
![2-(Benzenesulfonyl)-3-[3-[(4-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7750468.png)
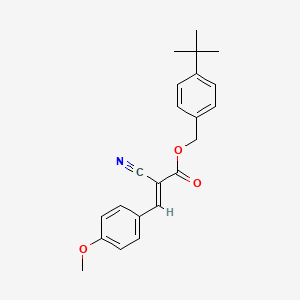
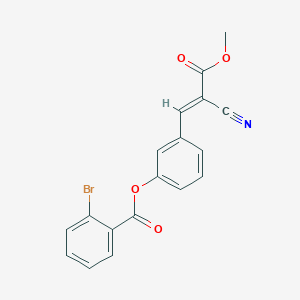
![[3-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]phenyl] 4-nitrobenzoate](/img/structure/B7750488.png)
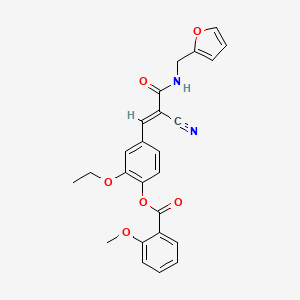
![[3-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] 2-chloro-4-nitrobenzoate](/img/structure/B7750495.png)
